molecular formula C49H84N2O18 B050267 Spiramycin adipate CAS No. 68880-55-7

Spiramycin adipate

Numéro de catalogue: B050267
Numéro CAS: 68880-55-7
Poids moléculaire: 989.2 g/mol
Clé InChI: PLQDGTZICFBBSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spiramycin adipate is a macrolide antibiotic salt derived from spiramycin, a naturally occurring compound produced by Streptomyces ambofaciens. It is chemically designated as hexanedioic acid (adipic acid) salt of spiramycin, with the molecular formula C43H74N2O14 · C6H10O4 and a molecular weight of 988.57 g/mol . This compound is primarily used in research settings to study multi-drug resistance in pathogens such as Stenotrophomonas maltophilia and Staphylococcus aureus . Its mechanism of action involves binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis .

This compound demonstrates activity against Gram-positive anaerobes, Neisseria gonorrhoeae, and Staphylococcus aureus . It is administered parenterally (e.g., subcutaneous injection) and exhibits superior pharmacokinetic properties compared to the spiramycin base form, including higher serum peak concentrations and lower effective doses in murine models .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of spiramycin adipate involves the fermentation of Streptomyces ambofaciens, followed by extraction and purification processes. The fermentation process is carried out under controlled conditions to optimize the yield of spiramycin. The extracted spiramycin is then reacted with adipic acid to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and crystallization, to isolate and purify spiramycin. The purified spiramycin is then converted to this compound by reacting it with adipic acid under controlled conditions .

Analyse Des Réactions Chimiques

Types of Reactions: Spiramycin adipate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of spiramycin with altered pharmacological properties. These derivatives are often studied for their enhanced antimicrobial and antiparasitic activities .

Applications De Recherche Scientifique

Pharmacological Properties

  • Mechanism of Action : Spiramycin acts by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This mechanism involves the stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation, which effectively halts bacterial growth .
  • Pharmacokinetics : The bioavailability of this compound is significantly higher when administered subcutaneously compared to oral forms. Studies indicate that the effective dose (ED50) for this compound via subcutaneous injection is 5 to 50 times lower than that of spiramycin base administered orally .

Treatment of Bacterial Infections

This compound has been used extensively in Europe and Canada for over two decades to treat various bacterial infections. Its application includes:

  • Respiratory Tract Infections : Effective against pathogens such as Streptococcus pyogenes.
  • Skin Infections : Utilized in managing soft tissue infections due to its antibacterial properties.

Treatment of Parasitic Infections

Spiramycin has shown efficacy in treating infections caused by protozoa, particularly:

  • Toxoplasmosis : It is employed in treating congenital toxoplasmosis, demonstrating significant effectiveness in reducing infection rates during pregnancy .
  • Cryptosporidiosis : Research indicates that spiramycin can alleviate symptoms associated with cryptosporidial diarrhea, particularly in immunocompromised patients .

Veterinary Applications

This compound is also utilized in veterinary medicine, particularly for:

  • Poultry : Studies have evaluated its pharmacokinetics and pharmacodynamics in chickens, revealing effective dosing strategies for treating mycoplasmosis and other bacterial infections .

Case Study 1: Efficacy Against Cryptosporidiosis

A study conducted on patients with cryptosporidial diarrhea indicated that spiramycin significantly improved symptoms compared to placebo, showcasing its potential as a treatment option for this condition .

Case Study 2: Pharmacokinetic Studies in Chickens

Research on the pharmacokinetics of this compound in chickens demonstrated an oral bioavailability of approximately 77%, which supports its use in veterinary medicine for effective treatment regimens against mycoplasmal infections .

Comparative Data Table

Application AreaEfficacyRoute of AdministrationNotable Findings
Bacterial InfectionsEffective against S. pyogenesOral/SubcutaneousHigh serum concentrations post-subcutaneous use
Parasitic InfectionsEffective against ToxoplasmosisOralSignificant reduction in fetal infection rates
Veterinary UseEffective against MycoplasmaOralOptimal dosing calculated at 15.6 mg/kg/day

Mécanisme D'action

Spiramycin adipate exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial 50S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the acceptor site to the donor site. This inhibition leads to the dissociation of peptidyl-tRNA from the ribosome, effectively halting protein synthesis and bacterial growth . The primary molecular target of this compound is the 50S ribosomal subunit, and its action involves the stimulation of dissociation of peptidyl-tRNA during translocation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs: Spiramycin Derivatives

Spiramycin exists in three primary forms (I, II, III), differing in side-chain substitutions. Spiramycin adipate is a salt form of spiramycin I, the most prevalent variant. Key structural and functional differences include:

Property This compound Spiramycin Base Spiramycin I Oleandomycin Phosphate
Molecular Formula C43H74N2O14 · C6H10O4 C43H74N2O14 C43H74N2O14 C35H61NO12 · H3O4P
Molecular Weight (g/mol) 988.57 843.05 843.05 771.85
Solubility Water-soluble (salt form) Low water solubility Low water solubility Moderate water solubility
Administration Route Parenteral Oral Oral/Parenteral Oral/Intravenous
ED50 in Mice (mg/kg) 5–50 (subcutaneous) 25–250 (oral) Not reported Not reported

Key Findings :

  • This compound’s salt formulation enhances solubility and bioavailability, enabling subcutaneous administration with 5–50 times lower ED50 values than the oral spiramycin base in septicemia models .
  • Oleandomycin phosphate, another macrolide, shares a similar ribosomal target but differs in chemical structure and spectrum of activity .

Pharmacokinetic and Efficacy Profiles

This compound vs. Spiramycin Base

  • Bioavailability : Subcutaneous this compound achieves higher serum concentrations than oral spiramycin base, correlating with improved survival rates in Staphylococcus aureus-infected mice .
  • Dosage Efficiency : The adipate form requires 5–50 times lower doses to achieve equivalent therapeutic effects .

Comparison with Erythromycin

While erythromycin (a prototypical macrolide) shares spiramycin’s ribosomal target, this compound exhibits:

  • Broader Anaerobic Activity : Effective against Gram-positive anaerobes like Clostridium spp., whereas erythromycin is less potent in anaerobic environments .
  • Lower Acute Toxicity : Spiramycin base has an oral LD50 of 9,400 mg/kg in rats, significantly higher than erythromycin’s reported toxicity .

Spectrum of Activity

Pathogen This compound Spiramycin Base Oleandomycin Phosphate Erythromycin
Staphylococcus aureus +++ ++ ++ +++
Streptococcus pneumoniae ++ + + +++
Neisseria gonorrhoeae ++ + Not reported ++
Gram-positive anaerobes +++ ++ Not reported +

Activity Key : + (moderate), ++ (strong), +++ (very strong) .

Stability and Formulation

  • This compound is stable under recommended storage conditions (dry, cool environments) .

Activité Biologique

Spiramycin adipate is a macrolide antibiotic primarily used in veterinary medicine for the treatment of bacterial and mycoplasmal infections. Its biological activity is characterized by its pharmacokinetics, pharmacodynamics, tissue distribution, and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Pharmacokinetics

Absorption and Distribution:
this compound exhibits significant absorption following both oral and parenteral administration. In studies involving rats, it was observed that spiramycin was well absorbed with high concentrations found in bone tissue (up to 50 µg/g) after oral doses . In pigs, when administered at doses of 50 or 100 mg/kg, spiramycin levels in the liver and kidney ranged from 15-320 µg/g depending on the dose .

Bioavailability:
The oral bioavailability of spiramycin has been reported to be approximately 77.18% in chickens . This level of bioavailability indicates effective absorption and systemic circulation, making it suitable for treating infections in poultry.

Tissue Residues:
In a study on chickens receiving spiramycin at 17 mg/kg/day for seven days, the highest concentrations were found in the liver, followed by muscle and skin . The computed withdrawal periods were determined to be 11 days for liver, 10 days for muscle, and 7 days for skin and fat .

Pharmacodynamics

Antimicrobial Activity:
Spiramycin exhibits potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) against Mycoplasma synoviae was determined to be as low as 0.0625 µg/mL, indicating its efficacy against mycoplasmal infections . The pharmacodynamic modeling suggests that the area under the concentration-time curve (AUC) correlates strongly with its antibacterial activity, particularly against mycoplasma .

Case Studies:

  • Acute Bronchopulmonary Infections: A clinical study indicated that intravenous this compound was effective as a first-line treatment for acute bronchial and pulmonary infections in adults .
  • Septicemia Treatment: In experimental models of septicemia induced by Staphylococcus aureus and Streptococcus pneumoniae, this compound administered subcutaneously showed effective survival rates significantly higher than those achieved with oral spiramycin base. The effective dose (ED50) was found to be 5 to 50 times lower when administered subcutaneously compared to oral routes .

Safety Profile

Toxicity Studies:
Long-term toxicity studies conducted on rats revealed no significant adverse effects on body weight or organ weights at lower dietary levels of this compound. However, at high doses (720 mg/kg b.w./day), increased relative weights of liver and kidney were noted, alongside hepatocytic glycogen depletion .

Gastrointestinal Effects:
Degenerative changes in the gastrointestinal tract were observed in rats treated with high doses (600 mg/kg b.w./day) over extended periods .

Summary of Findings

The following table summarizes key pharmacokinetic parameters and biological effects observed in various studies:

Parameter Value/Observation
Oral Bioavailability77.18% in chickens
MIC against M. synoviae0.0625 µg/mL
Tissue Concentrations (Pigs)Liver: 15-320 µg/g; Kidney: similar levels
Withdrawal Periods (Chickens)Liver: 11 days; Muscle: 10 days; Skin/Fat: 7 days
ED50 (Septicemia Model)Subcutaneous route: 5-50 times lower than oral

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying the anti-inflammatory effects of spiramycin adipate?

Methodological Answer: this compound's anti-inflammatory activity can be evaluated using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. Key steps include:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS.
  • LPS Stimulation: Pre-treat cells with this compound (e.g., 10–50 µM) for 1 hour, followed by LPS (e.g., 1 µg/mL) for 24 hours.
  • Markers: Quantify nitric oxide (NO) via Griess reagent and pro-inflammatory cytokines (IL-1β, IL-6) using ELISA.
  • Pathway Analysis: Assess inhibition of NF-κB and MAPK pathways via Western blot .

Q. How can this compound’s impact on adipogenesis be measured in vivo?

Methodological Answer: Use a high-fat diet (HFD)-induced obesity mouse model:

  • Experimental Design: Administer this compound (e.g., 50 mg/kg/day orally) to HFD-fed mice for 8–12 weeks.
  • Parameters: Monitor body weight gain, adipose tissue mass (e.g., epididymal fat), serum leptin, and hepatic lipid accumulation (via histopathology or biochemical assays).
  • Biomarkers: Measure serum GPT and GOT levels to assess hepatoprotective effects .

Q. What analytical methods are validated for quantifying this compound in complex mixtures?

Methodological Answer: Five validated methods include:

Method Key Details
TLC-Densitometry Mobile phase: methanol:butanol:chloroform:ammonia (5:1:1:1); detection at 254 nm
UV Spectrophotometry Dual-wavelength analysis at 232 nm (spiramycin) and 276 nm (tetracycline)
HPLC C18 column, acetonitrile:phosphate buffer (pH 3.5) gradient; retention time ~8 min
These methods comply with ICH guidelines for accuracy, precision, and linearity .

Advanced Research Questions

Q. How can contradictory data on spiramycin’s efficacy against Pseudomonas aeruginosa be resolved?

Methodological Answer: Despite P. aeruginosa’s macrolide resistance, spiramycin exhibits antivirulence activity:

  • In Vitro Assays: Quantify pyocyanin (chloroform-HCl extraction) and pyoverdine (fluorescence at 400/460 nm) suppression.
  • Biofilm Inhibition: Use crystal violet staining to assess biofilm biomass reduction.
  • Computational Modeling: Perform molecular docking to identify potential targets like PqsR (quorum-sensing regulator) .
    Contradiction Resolution: Validate findings using Galleria mellonella infection models and transcriptomic analysis of quorum-sensing genes.

Q. What strategies optimize this compound’s stability in topical formulations?

Methodological Answer:

  • Excipient Screening: Test stabilizers (e.g., cyclodextrins) via accelerated stability studies (40°C/75% RH for 6 months).
  • Analytical Validation: Use HPLC to monitor degradation products (e.g., neospiramycin).
  • pH Optimization: Maintain formulation pH between 4.5–5.5 to prevent hydrolysis .

Q. How do pharmacokinetic properties of this compound influence experimental dosing regimens?

Methodological Answer:

  • Tissue Distribution: Administer radiolabeled this compound (³H or ¹⁴C) to rodents; quantify accumulation in adipose tissue vs. liver via scintillation counting.
  • Metabolite Profiling: Use LC-MS/MS to identify major metabolites (e.g., neospiramycin) in plasma and bile .
  • Dose Adjustment: Correlate in vitro IC₅₀ values (e.g., 10 µM for anti-inflammatory effects) with achievable plasma concentrations .

Q. Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound’s antimicrobial activity across studies?

Methodological Answer:

  • Standardize MIC Assays: Use CLSI guidelines with consistent inoculum size (5 × 10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth.
  • Control for Adipate Solubility: Pre-dissolve this compound in DMSO (<1% final concentration) to avoid precipitation .
  • Report QC Data: Include batch-specific HPLC purity (>95%) and NMR structural confirmation in publications .

Q. What experimental controls are critical when studying spiramycin’s off-target effects?

Methodological Answer:

  • Ribosomal Inhibition Controls: Compare spiramycin with erythromycin (50S inhibitor) in protein synthesis assays (e.g., puromycin incorporation).
  • Cytotoxicity Assays: Use MTT or LDH release assays to distinguish antimicrobial vs. cytotoxic effects at tested concentrations .

Q. Tables for Key Parameters

Table 1: In Vivo Anti-Obesity Study Parameters

Parameter Measurement Method Key Outcome (HFD + Spiramycin)
Body Weight GainWeekly gravimetric analysis↓ 30–40% vs. HFD control
Hepatic SteatosisOil Red O staining↓ Lipid droplet density by 50%
Serum LeptinELISA↓ 25–35 pg/mL

Table 2: Analytical Method Validation Metrics

Parameter TLC-Densitometry UV Spectrophotometry
Linearity (R²)0.9990.997
LOD (µg/mL)0.150.20
Recovery (%)98.5–101.297.8–102.5

Propriétés

IUPAC Name

2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hexanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H74N2O14.C6H10O4/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;7-5(8)3-1-2-4-6(9)10/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-4H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQDGTZICFBBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C.C(CCC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H84N2O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

989.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68880-55-7
Record name Spiramycin, hexanedioate (1:1) (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Spiramycin adipate
Spiramycin adipate
Spiramycin adipate
Spiramycin adipate
Spiramycin adipate
Spiramycin adipate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.